Garcinone E

Description

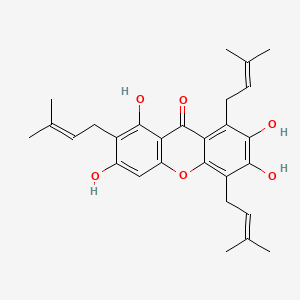

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6,8-tetrahydroxy-1,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-20(29)13-21-23(24(17)30)27(33)22-18(11-8-15(3)4)25(31)26(32)19(28(22)34-21)12-9-16(5)6/h7-9,13,29-32H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJYEKGQSBGNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C(=C(C(=C3C2=O)CC=C(C)C)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318292 | |

| Record name | Garcinone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Garcinone E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112649-21-5 | |

| Record name | Garcinone E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Garcinone E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112649215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Garcinone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARCINONE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JJA5L4ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Garcinone E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152.5 - 155.5 °C | |

| Record name | Garcinone E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Garcinone E: A Technical Guide to its Mechanism of Action in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025

Abstract

Garcinone E, a prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a potent anti-cancer agent with multifaceted mechanisms of action.[1][2] Preclinical studies across various cancer types, including colorectal, ovarian, cervical, oral, and breast cancer, have demonstrated its efficacy in inhibiting tumor growth and progression.[3][4][5][6][7] This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound, focusing on its role in inducing programmed cell death (apoptosis), causing cell cycle arrest, inhibiting metastasis, and modulating the tumor microenvironment. Quantitative data are summarized, key experimental protocols are detailed, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-neoplastic effects through several interconnected mechanisms. The primary modes of action include the induction of apoptosis through oxidative stress and endoplasmic reticulum (ER) stress, arrest of the cell cycle at critical checkpoints, and suppression of cancer cell migration and invasion.[3][4][5] Furthermore, recent evidence highlights its ability to modulate immune cells within the tumor microenvironment and directly inhibit key receptor tyrosine kinases involved in tumor growth and angiogenesis.[7][8]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1] This programmed cell death is triggered through multiple signaling cascades, primarily dependent on the cancer cell type.

1.1.1 ROS-Dependent JNK Signaling Pathway in Colorectal Cancer

In human colorectal cancer cells (HT-29 and Caco-2), this compound treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[3][9][10] This surge in ROS induces mitochondrial dysfunction, characterized by an elevated Bax/Bcl-2 ratio, which in turn activates the intrinsic apoptotic pathway.[3] The process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of JNK leads to the downstream activation of executioner caspases, including caspase-9 and caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3] The critical role of this pathway was confirmed by experiments showing that the cytotoxic effects of this compound were reversed by the antioxidant N-acetyl-L-cysteine and the JNK inhibitor SP600125.[3][9]

1.1.2 Endoplasmic Reticulum (ER) Stress Pathway in Ovarian Cancer

In ovarian cancer cells (HEY and A2780), this compound induces apoptosis by triggering ER stress.[4][11] This leads to the activation of the inositol-requiring kinase (IRE)-1α pathway, a key sensor of ER stress.[4] While IRE-1α can initially have a protective role, sustained stimulation by this compound ultimately leads to the activation of the caspase cascade and cell death.[4] This was demonstrated in studies where silencing IRE-1α with siRNA resulted in enhanced caspase-3 and PARP cleavage, and a subsequent increase in apoptotic cell death following this compound treatment.[4][11]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, a fundamental process for cancer cell proliferation. The specific phase of arrest appears to be cell-type dependent.

-

G2/M Phase Arrest: In HeLa human cervical cancer cells, treatment with this compound leads to a significant accumulation of cells in the G2/M phase, thereby preventing mitosis and cell division.[5][12]

-

Sub-G1 Phase Arrest: In colorectal cancer cells, the induction of apoptosis by this compound is accompanied by an increase in the Sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[3][10]

Inhibition of Cancer Cell Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic potential by inhibiting both cell migration and invasion.[5][6]

1.3.1 Downregulation of MMPs and Rho GTPases

In ovarian and oral cancer cell lines, this compound effectively suppresses cell invasion and migration.[4][6] This is achieved by:

-

Reducing Rho GTPase Expression: It downregulates the expression of RhoA and Rac, small GTPases that are critical regulators of the actin cytoskeleton and cell motility.[4][11]

-

Modulating Matrix Metalloproteinases (MMPs): this compound decreases the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, a key step in cancer cell invasion.[4][6]

-

Upregulating TIMPs: Concurrently, it increases the expression of Tissue Inhibitors of Metalloproteinase-1 and -2 (TIMP-1, TIMP-2), which are natural inhibitors of MMPs.[4][11]

Modulation of the Tumor Microenvironment (TME)

This compound can influence the TME by modulating the phenotype of immune cells. In breast cancer, it targets tumor-associated macrophages (TAMs), which often exhibit a pro-tumoral M2-like phenotype.[7][13] this compound inhibits the IL-4 and IL-13-induced phosphorylation of STAT6, a key transcription factor for M2 polarization.[7][13][14] This action repolarizes M2-like TAMs towards an anti-tumoral M1-like phenotype, thereby suppressing tumor growth, angiogenesis, and lung metastasis in mouse models.[7][14]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A recent study identified this compound as a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[8] Both receptors are critical drivers of cancer cell proliferation and angiogenesis. This compound was shown to strongly inhibit the kinase activity of both EGFR and VEGFR2 and abolish their ligand-induced phosphorylation.[8] This dual-inhibitory action contributes significantly to its anti-proliferative and anti-angiogenic effects.[8]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize the key inhibitory concentrations.

Table 1: IC50 Values of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Reference |

| HEY | Ovarian Cancer | 3.55 ± 0.35 | [11] |

| A2780 | Ovarian Cancer | 2.91 ± 0.50 | [11] |

| A2780/Taxol | Ovarian Cancer (Paclitaxel-Resistant) | 3.25 ± 0.13 | [11] |

Table 2: IC50 Values of this compound on Kinase Activity

| Target Kinase | Biological Process | IC50 Value (nM) | Reference |

| EGFR | Cell Proliferation, Survival | 315.4 | [8] |

| VEGFR2 | Angiogenesis, Vascular Permeability | 158.2 | [8] |

Detailed Experimental Protocols

The following sections describe standardized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates, such as those involved in apoptosis and signaling pathways.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-JNK, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle.[15][16][17]

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Fix the cells (approx. 1x10⁶ cells) by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescent signal from the DNA dye is proportional to the DNA content.[16]

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

-

Chamber Preparation: Rehydrate Transwell inserts with a Matrigel-coated membrane (8-µm pore size) with serum-free medium.

-

Cell Seeding: Seed cancer cells (e.g., 5x10⁴ cells) in the upper chamber in serum-free medium containing this compound or a vehicle control.

-

Chemoattractant: Add medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal and Fixation: Remove non-invading cells from the top surface of the membrane with a cotton swab. Fix the invading cells on the bottom surface with methanol or paraformaldehyde.

-

Staining: Stain the fixed cells with a dye such as Crystal Violet.

-

Imaging and Quantification: Take images of the stained cells under a microscope. Count the number of invaded cells in several random fields to quantify invasion. Express the results as a percentage of the control.

Conclusion and Future Directions

This compound is a promising natural compound that combats cancer through a variety of mechanisms, including the induction of apoptosis via ROS/JNK and ER stress pathways, cell cycle arrest, and the inhibition of metastasis by targeting MMPs and Rho GTPases.[3][4][6] Its ability to modulate the tumor microenvironment by repolarizing TAMs and to directly inhibit key growth factor receptors like EGFR and VEGFR2 further underscores its therapeutic potential.[7][8] The collective evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel chemotherapeutic or chemopreventive agents. Future in vivo studies in diverse cancer models are essential to validate these mechanisms and to evaluate its safety, pharmacokinetics, and efficacy in a preclinical setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimetastatic Potential of this compound in Human Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and activity relationship analysis of xanthones from mangosteen: Identifying this compound as a potent dual EGFR and VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses breast cancer growth and metastasis by modulating tumor-associated macrophages polarization via STAT6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

The Biological Activity of Garcinone E: A Technical Guide for Researchers

Introduction

Garcinone E, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with significant anti-cancer properties.[1] Extensive research has demonstrated its potent cytotoxic effects across a range of human cancer cell lines, including cervical, ovarian, colorectal, hepatocellular, and nasopharyngeal carcinomas.[2][3][4][5][6] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols utilized to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are mediated by its interaction with several key cellular signaling pathways.

1. Induction of Apoptosis

This compound is a potent inducer of programmed cell death (apoptosis) in cancer cells.[2] This is achieved through both intrinsic and extrinsic pathways, characterized by:

-

Mitochondrial Dysfunction: this compound can trigger the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4]

-

Regulation of Apoptotic Proteins: It modulates the expression of key apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[2][4]

-

Caspase Activation: The compound activates a cascade of caspases, including caspase-3 and caspase-9, which are crucial executioners of apoptosis. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4]

-

Endoplasmic Reticulum (ER) Stress: In ovarian cancer cells, this compound has been shown to induce ER stress and activate the inositol-requiring kinase (IRE)-1α pathway, contributing to apoptosis.[3][7]

2. Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancerous cells, leading to arrest at various phases. This prevents uncontrolled cell proliferation.[2] The specific phase of arrest appears to be cell-type dependent:

-

G2/M Phase Arrest: Observed in HeLa human cervical carcinoma cells.[2][8]

-

Sub G1 Phase Arrest: Reported in human colorectal cancer cells.[4][9]

-

G0/G1 Phase Arrest: Seen in hepatocellular carcinoma and nasopharyngeal carcinoma cells.[6][10]

3. Inhibition of Metastasis

A critical aspect of this compound's anticancer activity is its ability to inhibit metastasis, the process by which cancer cells spread to other parts of the body.[2] This is accomplished by:

-

Inhibition of Cell Migration and Invasion: this compound effectively reduces the migratory and invasive potential of cancer cells.[2][3] In ovarian cancer cells, this is linked to the reduced expression of RhoA and Rac.[3]

-

Downregulation of Matrix Metalloproteinases (MMPs): It has been shown to downregulate the expression of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion.[3][11]

-

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs): Concurrently, this compound upregulates TIMP-1 and TIMP-2, which inhibit the activity of MMPs.[3]

4. Other Mechanisms

-

Inhibition of Fatty Acid Synthase (FAS): this compound is a potent inhibitor of FAS, an enzyme highly expressed in cancer cells and associated with their proliferation and survival.[10]

-

Inhibition of EGFR and VEGFR2: It has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers of tumor growth and angiogenesis.[12]

-

Modulation of Tumor-Associated Macrophages (TAMs): this compound can modulate the polarization of TAMs, which play a crucial role in the tumor microenvironment.[13]

-

Inhibition of Autophagic Flux: In nasopharyngeal carcinoma cells, this compound has been identified as a novel autophagic flux inhibitor.[6]

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |

| HeLa | Cervical Cancer | ~32 | Not Specified | [14] |

| HEY | Ovarian Cancer | 3.55 ± 0.35 | 48 | [3] |

| A2780 | Ovarian Cancer | 2.91 ± 0.50 | 48 | [3] |

| A2780/Taxol | Ovarian Cancer (Paclitaxel-resistant) | 3.25 ± 0.13 | 48 | [3] |

| HSC-4 | Oral Cancer | 4.8 | Not Specified | [14] |

| HK1 | Nasopharyngeal Carcinoma | 7.64 ± 0.33 | 72 | [6] |

| HONE1 | Nasopharyngeal Carcinoma | 8.83 ± 0.95 | 72 | [6] |

| S18 | Nasopharyngeal Carcinoma | 4.65 ± 0.95 | 72 | [6] |

| MCF-7 | Breast Cancer | 8.07 | Not Specified | [13] |

| MCF-7 | Breast Cancer | 2.27 ± 0.83 | Not Specified | [13] |

| MDA-MB-231 | Breast Cancer | 8.95 | Not Specified | [13] |

| MDA-MB-231 | Breast Cancer | 0.68 ± 0.15 | Not Specified | [13] |

| 4T1 | Breast Cancer | 1.21 ± 0.58 | Not Specified | [13] |

| HEp G2 | Hepatocellular Carcinoma | 2.5 ± 1.2 | Not Specified | [15] |

| A549 | Lung Cancer | 5.4 | Not Specified | [16] |

| HCT-116 | Colorectal Cancer | 5.7 | Not Specified | [16] |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cell Line | Effect | Concentration (µM) | Observation | Reference |

| HEY | Apoptosis | 1.25, 2.5, 5 | 10.07%, 21.57%, and 36.47% apoptotic cells, respectively | [3][7] |

| A2780 | Apoptosis | 1.25, 2.5, 5 | 11.43%, 14.43%, and 19.33% apoptotic cells, respectively | [3][7] |

| HeLa | Cell Cycle Arrest | 0, 16, 64, 128 | Dose-dependent accumulation of cells in the G2/M phase | [2] |

| HK1 | Cell Cycle Arrest | Not Specified | G0/G1 phase arrest | [6] |

| HONE1 | Cell Cycle Arrest | 7.5, 10 | G0/G1 phase arrest | [6] |

| HONE1 | Cell Cycle Arrest | 12.5 | G0/G1 and S phase arrest | [6] |

Table 3: Inhibitory Effects of this compound on Enzymes

| Enzyme | IC50 | Reference |

| Fatty Acid Synthase (FAS) | 3.3 µM | [10] |

| EGFR Kinase | 315.4 nM | [12] |

| VEGFR2 Kinase | 158.2 nM | [12] |

| α-Amylase | 17.8 µM | [16] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the literature.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of this compound (e.g., 0, 8, 16, 32, 64, and 128 µM) for different time intervals (e.g., 24, 48, and 72 hours).[2]

-

After the incubation period, add 100 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.[2]

-

Remove the cell suspension and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

2. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[3]

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[3]

-

3. Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of this compound on the cell cycle distribution.

-

Procedure:

-

Treat cells with various concentrations of this compound.[2]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a solution containing RNase A and propidium iodide (PI).

-

Incubate the cells to allow for RNA degradation and DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[2]

-

4. Western Blotting Analysis

-

Objective: To detect the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Procedure:

-

Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).[2]

-

Lyse the cells using a lysis buffer and quantify the protein concentration using a BCA assay.[2]

-

Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

5. Cell Migration and Invasion Assay (Transwell Assay)

-

Objective: To evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.

-

Procedure:

-

For the migration assay, place a suspension of pre-treated cells in the upper chamber of a Transwell insert. The lower chamber contains a medium with a chemoattractant.

-

For the invasion assay, the Transwell insert is coated with Matrigel.

-

Incubate the plates to allow cells to migrate or invade through the membrane.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the number of stained cells under a microscope.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of natural compound this compound as a novel autophagic flux inhibitor with anticancer effect in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 10. Inhibitory effects of this compound on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and activity relationship analysis of xanthones from mangosteen: Identifying this compound as a potent dual EGFR and VEGFR2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 14. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential [mdpi.com]

An In-depth Technical Guide to the Isolation of Garcinone E from Garcinia mangostana

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies for isolating Garcinone E, a potent xanthone derivative, from the pericarp of Garcinia mangostana (Mangosteen). The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

Garcinia mangostana L., commonly known as mangosteen, is a tropical fruit renowned for its rich composition of bioactive compounds, particularly xanthones, which are abundant in the pericarp (hull). Among these, this compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-bacterial, and potent anti-cancer effects.[1][2] This guide focuses on the systematic approach to extract, isolate, and characterize this compound for research and drug development purposes.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound from Garcinia mangostana.

Table 1: Extraction Yield of this compound

| Extraction Method | Solvent System | Plant Part | Yield (%) | Reference |

| Soxhlet Extraction | 95% Ethanol | Pericarp | 31.9 | [1] |

| Maceration | 95% Ethanol | Pericarp | 31.55 (mg/g of dried powder) | [3] |

Table 2: Chromatographic and Spectroscopic Data for this compound

| Analytical Technique | Parameters | Result | Reference |

| UV Spectroscopy | Wavelength (λmax) | 253 nm | [1] |

| High-Performance Liquid Chromatography (HPLC) | Column: RP-C18 (150x4.6 mm) Eluent A: 0.1% (v/v) acetic acid in water Eluent B: 95% (v/v) methanol | Retention Time: 2.78 min | [1] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Mode: Positive | [M+H]⁺ at m/z 441.1908 (calc. for C₂₅H₂₉O₇ 441.1913) | [4] |

| ¹H-NMR (850 MHz, CD₃OD) | Chemical Shifts (δ ppm) | See referenced literature for full spectrum | [5] |

| ¹³C-NMR (214 MHz, CD₃OD) | Chemical Shifts (δ ppm) | See referenced literature for full spectrum | [5] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

Plant Material Preparation

-

Collection and Preparation: Fresh Garcinia mangostana fruits are sourced and washed thoroughly with tap water, followed by a final rinse with distilled water to remove any surface contaminants.[1]

-

Drying: The pericarp is manually separated from the fruit, cut into small pieces, and shade-dried indoors with adequate ventilation for approximately three days.[1] Alternatively, oven-drying at 60-90°C to a moisture content of about 14% is also effective.[3]

-

Pulverization: The dried pericarp pieces are pulverized using a grinder and sieved to obtain a fine powder, which is then stored in an airtight container until extraction.[1]

Extraction of Crude Xanthones

A widely used method for extracting xanthones from the mangosteen pericarp is Soxhlet extraction.

-

Apparatus: A Soxhlet apparatus is set up with a round-bottom flask, extractor, and condenser.

-

Procedure:

-

30g of the finely powdered mangosteen pericarp is placed in a thimble.

-

The thimble is placed inside the Soxhlet extractor.

-

The round-bottom flask is filled with 95% ethanol as the solvent.[1]

-

The extraction is carried out for a sufficient duration to ensure complete extraction of the bioactive compounds. The resulting ethanolic extract is then concentrated under reduced pressure to obtain the crude extract.

-

Isolation of this compound by Column Chromatography

Column chromatography is employed to separate this compound from the crude extract.

-

Stationary Phase Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).[1]

-

Sample Loading: The crude ethanolic extract is adsorbed onto a small amount of silica gel and loaded onto the prepared column.

-

Elution: The column is eluted with a gradient of solvents. A common mobile phase consists of a mixture of petroleum ether and acetone, with the polarity gradually increased by increasing the proportion of acetone.[1]

-

Fraction Collection: Fractions are collected in separate test tubes based on the elution profile.[1]

-

Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

Characterization and Identification

The isolated compound is subjected to various analytical techniques for structural elucidation and confirmation.

-

UV-Visible Spectroscopy: The UV spectrum of the purified fraction is recorded to determine the maximum absorbance wavelength (λmax), which is a characteristic feature of the compound.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to assess the purity of the isolated compound and to determine its retention time, which can be compared to a standard.[1]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for the complete structural elucidation of this compound, providing detailed information about the arrangement of atoms within the molecule.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and characterization of this compound.

Caption: Workflow for the Isolation and Characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the context of cancer research. Studies have shown that it can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[6] Furthermore, this compound has been reported to mitigate oxidative inflammatory responses by modulating key signaling pathways, including the Nrf2/HO-1 and NF-κB pathways.[7][8]

The diagram below illustrates the logical relationship of this compound's known biological effects.

Caption: Biological Activities and Modulated Signaling Pathways of this compound.

This guide provides a foundational framework for the isolation and preliminary characterization of this compound. Researchers are encouraged to consult the referenced literature for more detailed spectroscopic data and further experimental nuances.

References

- 1. phytojournal.com [phytojournal.com]

- 2. [PDF] Isolation of this compound from Garcinia mangostana Linn and its cytotoxic effect on sp2/0 cell lines | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Mitigates Oxidative Inflammatory Response and Protects against Experimental Autoimmune Hepatitis via Modulation of Nrf2/HO-1, NF-κB and TNF-α/JNK Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Garcinone E: A Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone E, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with potent anticancer properties. A significant body of research has demonstrated its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth overview of the core molecular mechanisms and signaling pathways through which this compound exerts its apoptotic effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product. This document summarizes key quantitative data, details common experimental protocols for studying this compound-induced apoptosis, and provides visual representations of the involved signaling cascades.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. This compound is one such compound that has garnered significant attention for its cytotoxic and anti-proliferative effects against a range of cancer cells, including colorectal, ovarian, and cervical cancer.[1][2][3] Its primary mechanism of anticancer activity is the induction of apoptosis, a controlled and regulated process of cell death that is essential for tissue homeostasis and the elimination of damaged or malignant cells. Understanding the precise pathways by which this compound triggers apoptosis is crucial for its potential development as a chemotherapeutic agent.

Apoptosis Induction Pathways of this compound

This compound employs a multi-pronged approach to induce apoptosis, primarily engaging the intrinsic (mitochondrial), endoplasmic reticulum (ER) stress, and c-Jun N-terminal kinase (JNK) signaling pathways.

Reactive Oxygen Species (ROS)-Dependent JNK Signaling Pathway

In human colorectal cancer cells (HT-29 and Caco-2), this compound has been shown to trigger the production of reactive oxygen species (ROS).[1][4][5] This increase in intracellular ROS leads to mitochondrial dysfunction and subsequently activates the JNK signaling pathway.[1][4] Activated JNK (phosphorylated JNK1/2) then contributes to the apoptotic process.[1] The involvement of this pathway was confirmed by experiments where the cytotoxic effects of this compound were reversed by an antioxidant (N-acetyl-L-cysteine) and a JNK inhibitor (SP600125).[1][4]

Mitochondrial-Mediated (Intrinsic) Apoptosis Pathway

A common downstream consequence of various apoptotic signals, including those initiated by this compound, is the engagement of the mitochondrial pathway. This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with this compound leads to an increased ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic).[1] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[1] Active caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving various cellular substrates, including PARP.[1][2]

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In ovarian cancer cells (HEY and A2780), this compound has been found to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[2] This is evidenced by the upregulation of ER stress markers such as IRE-1α, XBP-1, BiP, CHOP, and the cleavage of caspase-12.[2] The activation of the IRE-1α pathway is a key event in this process. Interestingly, while the IRE-1α pathway can initially have a protective role, sustained ER stress induced by this compound ultimately leads to apoptosis.[2] Knocking down IRE-1α was shown to further enhance this compound-induced apoptosis, suggesting a complex role for this pathway.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HEY | Ovarian Cancer | 3.55 ± 0.35 | 48 | [6] |

| A2780 | Ovarian Cancer | 2.91 ± 0.50 | 48 | [6] |

| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 3.25 ± 0.13 | 48 | [6] |

| HSC-4 | Oral Cancer | 4.8 | 24 | [7] |

| HeLa | Cervical Cancer | Not explicitly stated, but significant viability decrease at 16 µM | 24, 48, 72 | [3] |

| MCF-7 | Breast Cancer | 8.5 | Not specified | [8] |

| A549 | Lung Cancer | 5.4 | Not specified | [8] |

| HCT-116 | Colorectal Cancer | 5.7 | Not specified | [8] |

| Various Hepatocellular Carcinoma Lines | Liver Cancer | 0.1 - 5.4 | Not specified | [9] |

Table 2: Apoptosis Induction by this compound in Ovarian Cancer Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells | Exposure Time (h) | Reference |

| HEY | 1.25 | 10.07% | 24 | [2][6] |

| HEY | 2.5 | 21.57% | 24 | [2][6] |

| HEY | 5 | 36.47% | 24 | [2][6] |

| A2780 | 1.25 | 11.43% | 24 | [2][6] |

| A2780 | 2.5 | 14.43% | 24 | [2][6] |

| A2780 | 5 | 19.33% | 24 | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Nuclear Morphology Assessment by Hoechst 33342 Staining

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Materials:

-

Cells grown on coverslips or in imaging plates

-

This compound

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

PBS

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells on coverslips or in an appropriate imaging dish and treat with this compound.

-

After treatment, wash the cells with PBS.

-

Add the Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS.

-

Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, which are key executioners of apoptosis.

-

Materials:

-

Cells treated with this compound

-

Caspase activity assay kit (e.g., for caspase-3, -8, or -9) containing a specific fluorogenic or colorimetric substrate

-

Lysis buffer

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Protocol:

-

Lyse the treated cells according to the kit instructions.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the reaction buffer and the specific caspase substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the untreated control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. bosterbio.com [bosterbio.com]

- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

In Vitro Cytotoxic Effects of Garcinone E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinone E, a xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), has demonstrated significant anti-cancer properties across a variety of human cancer cell lines.[1][2] Its cytotoxic effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[1][3] This technical guide provides an in-depth overview of the in vitro cytotoxic effects of this compound, detailing the experimental protocols used for its evaluation and the signaling pathways through which it exerts its anti-neoplastic activities.

Data Presentation: Cytotoxicity Across Cancer Cell Lines

This compound exhibits a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and other quantitative measures of its effects are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration | Reference |

| HSC-4 | Oral Cancer | 4.8 | 24h | [4][5] |

| HeLa | Cervical Cancer | ~32 | Not Specified | [4] |

| Various | Hepatocellular Carcinoma | 0.1 - 5.4 | Not Specified | [2] |

Note: The IC50 values can vary based on the specific assay conditions and duration of exposure.

Table 2: Pro-Apoptotic Effects of this compound on Ovarian Cancer Cells

| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells | Assay | Reference |

| HEY | 1.25 | 10.07% | Annexin V/PI Staining | [6] |

| HEY | 2.5 | 21.57% | Annexin V/PI Staining | [6] |

| HEY | 5.0 | 36.47% | Annexin V/PI Staining | [6] |

| A2780 | 1.25 | 11.43% | Annexin V/PI Staining | [6][7] |

| A2780 | 2.5 | 14.43% | Annexin V/PI Staining | [6][7] |

| A2780 | 5.0 | 19.33% | Annexin V/PI Staining | [6][7] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | Cancer Type | Phase of Arrest | Reference |

| HeLa | Cervical Cancer | G2/M | [3][4] |

| HT-29 & Caco-2 | Colorectal Cancer | Sub-G1 | [8][9] |

| Hepatocellular Carcinoma | Liver Cancer | G0/G1 | [10] |

Experimental Protocols

The cytotoxic and other anti-cancer effects of this compound have been elucidated using a range of standard in vitro assays.

Cell Viability and Cytotoxicity Assays

-

Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.[11]

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[3][13]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-128 µM) and a vehicle control (DMSO) for specific durations (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: An MTT stock solution (e.g., 5 mg/mL in PBS) is diluted in a serum-free medium and added to each well. The plates are then incubated for 2-4 hours at 37°C.[12][13]

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[11][12] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

-

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

-

Methodology:

-

Treatment: Cells are treated with this compound as described for the MTT assay.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt. Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured, which is directly proportional to the amount of LDH released and, therefore, the level of cytotoxicity.

-

Apoptosis Assays

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with PBS.

-

Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. The resulting data allows for the quantification of different cell populations based on their fluorescence profiles.

-

-

Principle: This fluorescent stain binds to the DNA in the cell nucleus. Apoptotic cells are identified by their characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as smaller, brighter, and fragmented nuclei under a fluorescence microscope.[7]

-

Methodology:

-

Treatment: Cells grown on coverslips or in plates are treated with this compound.

-

Staining: The cells are incubated with Hoechst 33342 stain.

-

Visualization: The nuclear morphology is observed and imaged using a fluorescence microscope.

-

-

Principle: This assay uses a cationic dye to measure the mitochondrial membrane potential, which decreases during the early stages of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Methodology:

-

Treatment and Staining: Cells are treated with this compound and then incubated with the JC-1 dye.

-

Analysis: The shift in fluorescence from red to green is quantified using flow cytometry or observed via fluorescence microscopy, indicating a loss of mitochondrial membrane potential.[7]

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), where the fluorescence intensity is directly proportional to the DNA content.[14]

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with this compound for a specified time (e.g., 24 hours).[3]

-

Fixation: Harvested cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membranes.[3]

-

Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.

-

Analysis: The DNA content of individual cells is measured by flow cytometry. A histogram of fluorescence intensity reveals the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

-

Cell Migration and Invasion Assays

-

Principle: This assay assesses cell migration by creating an artificial gap, or "wound," in a confluent cell monolayer. The rate at which cells migrate to close the gap is monitored over time.

-

Methodology:

-

Monolayer and Scratch: A confluent monolayer of cells is created, and a scratch is made using a sterile pipette tip.[5]

-

Treatment: The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound.[5]

-

Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 24, 48 hours), and the rate of wound closure is measured to quantify cell migration.[5]

-

-

Principle: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane matrix (e.g., Matrigel). The ability of cells to degrade the matrix and migrate through the pores to the lower chamber, which contains a chemoattractant, is quantified.

-

Methodology:

-

Seeding: Cells are seeded into the Matrigel-coated upper chamber in a serum-free medium containing this compound.

-

Incubation: The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS). The plate is incubated to allow for invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects by modulating several key signaling pathways.

Intrinsic Apoptosis and ROS/JNK Pathway

In colorectal cancer cells, this compound triggers the production of Reactive Oxygen Species (ROS).[8] This oxidative stress leads to mitochondrial dysfunction, characterized by an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c.[8] This, in turn, activates a caspase cascade, involving caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[8] This process is also dependent on the activation of the JNK signaling pathway. The cytotoxic effects can be reversed by treatment with an antioxidant (N-acetyl-L-cysteine) or a JNK inhibitor, confirming the critical role of the ROS/JNK axis.[8][9]

Caption: ROS/JNK-Mediated Apoptotic Pathway.

Endoplasmic Reticulum (ER) Stress Pathway

In ovarian cancer cells, this compound induces apoptosis by triggering Endoplasmic Reticulum (ER) stress.[6] It specifically activates the IRE-1α (inositol-requiring kinase 1α) signaling pathway without significantly affecting the PERK pathway.[6] Activation of IRE-1α leads to the enhanced expression of proteins like BiP and CHOP.[6][7] This signaling also activates caspase-12, which in turn activates the executioner caspase-3, culminating in apoptosis.[6] Interestingly, while the IRE-1α pathway is activated, it can also have a protective role, and knocking it down has been shown to further increase cell death, indicating a complex regulatory mechanism.[6][7]

Caption: ER Stress-Induced Apoptotic Pathway.

Inhibition of Migration and Invasion

This compound effectively curtails the metastatic potential of cancer cells. In ovarian cancer, it reduces the expression of RhoA and Rac, small GTPases crucial for cell motility.[6] Furthermore, it modulates the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), leading to a downregulation of MMP-2 and MMP-9 and an upregulation of TIMP-1 and TIMP-2.[6][7] This shift hinders the degradation of the extracellular matrix, thereby blocking cell invasion.

Caption: Anti-Metastatic Signaling of this compound.

General Experimental Workflow

The investigation of this compound's cytotoxic effects follows a standardized workflow, beginning with basic cytotoxicity screening and progressing to more detailed mechanistic studies.

Caption: General Workflow for In Vitro Analysis.

Conclusion

This compound is a potent natural compound that exhibits significant in vitro cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis through both mitochondrial (ROS/JNK) and ER stress-mediated pathways, induction of cell cycle arrest at various phases, and the potent inhibition of cancer cell migration and invasion. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development, highlighting this compound as a promising candidate for further preclinical and clinical investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a xanthone derivative, has potent cytotoxic effect against hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Garcinone-E exhibits anticancer effects in HeLa human cervical carcinoma cells mediated via programmed cell death, cell cycle arrest and suppression of cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effects of this compound on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. m.youtube.com [m.youtube.com]

Garcinone E as a Fatty Acid Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids. In many human cancers, FAS is significantly overexpressed, playing a central role in tumor cell growth, proliferation, and survival by providing essential lipids for membrane formation and signaling molecules. This makes FAS a compelling target for anticancer drug development. Garcinone E, a natural xanthone isolated from the pericarp of Garcinia mangostana, has emerged as a potent inhibitor of FAS, exhibiting both anti-obesity and anti-cancer properties. This technical guide provides an in-depth overview of this compound's mechanism of action as a FAS inhibitor, detailing its inhibitory kinetics, relevant experimental protocols, and the downstream signaling pathways affected by its activity.

Mechanism of Action of this compound on Fatty Acid Synthase

This compound demonstrates a unique and potent inhibitory effect on FAS, characterized by both fast-binding reversible and time-dependent irreversible inhibition[1]. This dual mechanism distinguishes it from many other known FAS inhibitors[1].

Inhibitory Kinetics

The inhibitory action of this compound on the overall reaction of FAS and its β-ketoacyl reductase (KR) domain has been quantitatively characterized. The half-inhibitory concentration (IC50) values reveal a strong inhibition of the overall FAS activity[1].

| Target Enzyme/Domain | IC50 Value (μM) | Reference |

| Fatty Acid Synthase (Overall Reaction) | 3.3 | [1] |

| β-ketoacyl Reductase (KR) Domain | 14.6 | [1] |

The kinetic analysis of this compound's interaction with FAS substrates indicates a complex mechanism of inhibition[1]:

| Substrate | Inhibition Type |

| Acetyl-CoA | Competitive |

| Malonyl-CoA | Mixed Competitive and Noncompetitive |

| NADPH | Noncompetitive |

This mixed-type inhibition suggests that this compound may bind to both the free enzyme and the enzyme-substrate complex, interfering with multiple steps in the fatty acid synthesis process. The competitive inhibition with respect to acetyl-CoA suggests that this compound might interact with the β-ketoacyl synthase (KS) or malonyl/acetyltransferase (MAT) domains of FAS[1].

Furthermore, this compound exhibits a slow-binding irreversible inhibition of the overall FAS reaction, a characteristic not commonly observed with other xanthone inhibitors[1].

| Parameter | Value | Concentration of this compound |

| kobs (overall reaction) | 0.009 min⁻¹ | 20.0 μM |

| kobs (KR domain) | 0.0004 min⁻¹ | 20.0 μM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on FAS.

Fatty Acid Synthase (FAS) Overall Reaction Activity Assay

This assay measures the overall activity of FAS by monitoring the oxidation of NADPH at 340 nm.

Reagents:

-

100 mM KH2PO4–K2HPO4 buffer (pH 7.0)

-

1 mM EDTA

-

1 mM Dithiothreitol (DTT)

-

3 µM Acetyl-CoA

-

10 µM Malonyl-CoA

-

35 µM NADPH

-

Purified FAS enzyme (e.g., 10 µg)

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare the reaction mixture containing the buffer, EDTA, DTT, acetyl-CoA, malonyl-CoA, and NADPH in a total volume of 2 ml.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the FAS enzyme.

-

Immediately measure the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the FAS activity.

β-Ketoacyl Reductase (KR) Domain Activity Assay

This assay specifically measures the activity of the KR domain of FAS.

Reagents:

-

100 mM KH2PO4–K2HPO4 buffer (pH 7.0)

-

200 mM Ethyl acetoacetate

-

35 µM NADPH

-

Purified FAS enzyme (e.g., 20 µg)

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare the reaction mixture containing the buffer, ethyl acetoacetate, and NADPH in a total volume of 2 ml.

-

Add the desired concentration of this compound or DMSO (vehicle control).

-

Start the reaction by adding the FAS enzyme.

-

Monitor the decrease in absorbance at 340 nm at 37°C.

-

The rate of NADPH oxidation reflects the KR activity.

Signaling Pathways and Cellular Effects

The inhibition of FAS by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to apoptosis and cell cycle arrest. While the direct link from this compound's FAS inhibition to all downstream pathways is an area of ongoing research, the following sections outline the key signaling networks affected.

Induction of Apoptosis via ROS-JNK Signaling Pathway

This compound has been shown to induce apoptosis in human colorectal cancer cells by mediating a reactive oxygen species (ROS)-dependent JNK signaling pathway[2][3].

Caption: this compound-induced apoptosis pathway.

Inhibition of FAS disrupts cellular redox homeostasis, leading to an increase in ROS. This oxidative stress activates the JNK signaling cascade, which in turn leads to mitochondrial dysfunction, an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and caspase-3, culminating in apoptosis[2][3].

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

This compound has been observed to induce ER stress in ovarian cancer cells[4]. FAS inhibition is known to disrupt lipid homeostasis, which can trigger the Unfolded Protein Response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER.

Caption: this compound and ER stress induction.

Specifically, this compound activates the IRE-1α pathway of the UPR. Prolonged ER stress, when the adaptive mechanisms of the UPR are insufficient to restore homeostasis, can also lead to apoptosis[4].

Experimental Workflow for Screening FAS Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing FAS inhibitors like this compound.

Caption: Workflow for FAS inhibitor discovery.

Conclusion

This compound is a potent and promising inhibitor of fatty acid synthase with a unique dual mechanism of action. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, such as the ROS/JNK and ER stress pathways, underscores its therapeutic potential. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other xanthones as novel anti-cancer and anti-obesity agents targeting FAS. Further investigation is warranted to fully elucidate the intricate downstream effects of this compound-mediated FAS inhibition and to translate these preclinical findings into clinical applications.

References

- 1. Inhibitory effects of this compound on fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound triggers apoptosis and cell cycle arrest in human colorectal cancer cells by mediating a reactive oxygen species-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Garcinone E: A Technical Guide on its Anti-Proliferative and Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Garcinone E, a xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has emerged as a promising natural compound with significant anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit cell proliferation, induce programmed cell death, and modulate key signaling pathways in various cancer cell lines. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, with a focus on its effects on cell proliferation and signaling. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling cascades to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Anti-Proliferative Effects of this compound